molecular formula C24H28N6O3 B11653497 ethyl 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]benzoate

ethyl 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]benzoate

Katalognummer: B11653497
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: CLADVVJULGLAIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzoate ester linked to a tetrazole ring, which is further connected to a cyclohexyl group substituted with an acetamidophenyl moiety

Vorbereitungsmethoden

The synthesis of ETHYL 4-(5-{1-[(4-ACETAMIDOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the benzoate ester. The synthetic route typically starts with the preparation of the tetrazole intermediate, which is then reacted with the appropriate benzoate ester under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

Analyse Chemischer Reaktionen

ETHYL 4-(5-{1-[(4-ACETAMIDOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. .

Wissenschaftliche Forschungsanwendungen

ETHYL 4-(5-{1-[(4-ACETAMIDOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers explore its potential biological activities, including its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL 4-(5-{1-[(4-ACETAMIDOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .

Vergleich Mit ähnlichen Verbindungen

ETHYL 4-(5-{1-[(4-ACETAMIDOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-(5-{1-[(4-AMINOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE: This compound has a similar structure but with an aminophenyl group instead of an acetamidophenyl group.

    ETHYL 4-(5-{1-[(4-METHYLAMINOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE:

Eigenschaften

Molekularformel

C24H28N6O3

Molekulargewicht

448.5 g/mol

IUPAC-Name

ethyl 4-[5-[1-(4-acetamidoanilino)cyclohexyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C24H28N6O3/c1-3-33-22(32)18-7-13-21(14-8-18)30-23(27-28-29-30)24(15-5-4-6-16-24)26-20-11-9-19(10-12-20)25-17(2)31/h7-14,26H,3-6,15-16H2,1-2H3,(H,25,31)

InChI-Schlüssel

CLADVVJULGLAIS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.